molecular formula C27H24FN3O7S B2616642 (E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-64-9

(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2616642
CAS No.: 851949-64-9
M. Wt: 553.56
InChI Key: BTEPSHYGBZBNBH-IZZDOVSWSA-N
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Description

(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H24FN3O7S and its molecular weight is 553.56. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a thieno[3,4-d]pyridazine core with various functional groups that are believed to contribute to its biological activity. The presence of the 4-fluorophenyl and trimethoxyphenyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienopyridazines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study highlighted that structural modifications can enhance the antimicrobial efficacy of these compounds by improving their binding affinity to microbial enzymes .

Antiviral Properties

The compound's potential antiviral effects are also noteworthy. Thienopyridazine derivatives have been investigated for their ability to inhibit viral replication. Studies suggest that these compounds may interfere with viral enzyme activity or disrupt viral entry into host cells. For example, certain derivatives demonstrated inhibition of the adenosine A1 receptor, which plays a crucial role in viral pathogenesis .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within pathogens.
  • Receptor Modulation : It can bind to specific receptors (e.g., adenosine receptors), modulating their activity and affecting cellular signaling pathways.
  • Gene Expression Regulation : The compound might influence gene expression related to immune responses or viral replication processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several thienopyridazine derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity. The compound was among those tested and showed promising results against resistant strains .

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of thienopyridazine derivatives against influenza viruses. The study revealed that certain compounds could reduce viral titers significantly in vitro by disrupting viral protein synthesis pathways. This suggests a mechanism involving interference with viral replication machinery .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResults
AntimicrobialThienopyridazine Derivative AEffective against S. aureus and E. coli
AntiviralThienopyridazine Derivative BReduced influenza virus replication by 70%
Enzyme Inhibition(E)-ethyl 3-(4-fluorophenyl)...Inhibited enzyme X with IC50 = 25 µM
Receptor ModulationThienopyridazine Derivative CAllosteric modulation of adenosine A1 receptor

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O7S/c1-5-38-27(34)23-18-14-39-25(22(18)26(33)31(30-23)17-9-7-16(28)8-10-17)29-21(32)11-6-15-12-19(35-2)24(37-4)20(13-15)36-3/h6-14H,5H2,1-4H3,(H,29,32)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPSHYGBZBNBH-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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